1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole
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Overview
Description
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole is a synthetic organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a trimethylsilyl-oxy group attached to an imidazole ring
Preparation Methods
The synthesis of 1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole typically involves multiple steps, including the introduction of the trifluoromethyl group and the trimethylsilyl-oxy group. One common synthetic route involves the reaction of 1-phenyl-2-(trifluoromethyl)-1H-imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl-oxy groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.
Cycloaddition: The imidazole ring can participate in cycloaddition reactions, forming various cyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups or ring structures.
Scientific Research Applications
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-oxy group can influence its solubility and stability. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole can be compared with other similar compounds, such as:
1-Phenyl-2-(trifluoromethyl)-1H-imidazole: Lacks the trimethylsilyl-oxy group, resulting in different chemical properties and reactivity.
1-Phenyl-2-(trifluoromethyl)-5-hydroxy-1H-imidazole: Contains a hydroxy group instead of the trimethylsilyl-oxy group, leading to differences in solubility and biological activity.
1-Phenyl-2-(trifluoromethyl)-5-methoxy-1H-imidazole: Features a methoxy group, which can affect its chemical reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its combination of the trifluoromethyl and trimethylsilyl-oxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H15F3N2OSi |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
trimethyl-[3-phenyl-2-(trifluoromethyl)imidazol-4-yl]oxysilane |
InChI |
InChI=1S/C13H15F3N2OSi/c1-20(2,3)19-11-9-17-12(13(14,15)16)18(11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
PVAIGKUDPOJTAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CN=C(N1C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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